molecular formula C11H17N3O2 B13632723 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13632723
M. Wt: 223.27 g/mol
InChI Key: TZJMFMOHHGWHBK-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a cyclopropylethyl substituent at position 1, an isopropyl group at position 5, and a carboxylic acid moiety at position 2. The compound’s structural features make it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic properties are critical.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-(2-cyclopropylethyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-7(2)10-9(11(15)16)12-13-14(10)6-5-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

TZJMFMOHHGWHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CCC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl ethylamine with an isopropyl-substituted azide can lead to the formation of the desired triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropylethyl and isopropyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Aryl Groups

Alkyl-Substituted Analogs
  • 1-(2,2-Difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Ref: 10-F701909):
    • The difluoroethyl group enhances electronegativity and metabolic stability compared to the cyclopropylethyl group. Fluorination may improve bioavailability and binding affinity in hydrophobic pockets .
Aryl-Substituted Analogs
  • However, it may also increase steric hindrance in certain binding sites .

Physicochemical Properties

Compound (Substituent at Position 1) Molecular Weight Solubility (Predicted) Thermal Stability
Cyclopropylethyl (Target Compound) ~237.3 g/mol Low (non-polar group) Moderate*
Difluoroethyl ~256.2 g/mol Moderate High (fluorine stabilizes)
Hydroxypropyl ~225.2 g/mol High Low (prone to decarboxylation at 175°C)
4-Fluorophenyl ~263.3 g/mol Low High

*Cyclopropane’s strain may reduce thermal stability compared to saturated alkyl chains.

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and OLEX2 are critical for resolving triazole derivatives. Key observations:

  • Aryl-substituted triazoles (e.g., 4-fluorophenyl) often exhibit planar conformations due to aromatic stacking, while alkyl-substituted analogs (e.g., cyclopropylethyl) may adopt twisted geometries to relieve steric strain.
  • Bond angles around the triazole ring in cyclopropylethyl derivatives may deviate slightly due to substituent bulk, as seen in similar compounds .

Biological Activity

1-(2-Cyclopropylethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The presence of cyclopropyl and isopropyl substituents contributes to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC12H16N4O2
Molecular Weight236.28 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under study has shown promising results against various bacterial strains.

Case Study: Antimicrobial Testing

  • Methodology : Disk diffusion and broth microdilution methods were employed to evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Results : The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer potential. The compound has been evaluated for its antiproliferative effects on several cancer cell lines.

Case Study: Antiproliferative Effects

  • Cell Lines Tested : MOLT-4, K-562 (leukemia), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are also noteworthy. The compound has been studied for its ability to inhibit pro-inflammatory cytokines.

Research Findings

  • In vitro Studies : The compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Potential Applications : These findings suggest that it may be useful in treating inflammatory diseases such as rheumatoid arthritis.

The biological activities of 1-(2-Cyclopropylethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes easily, enhancing its bioavailability.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can effectively target cancer cells.

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